ouabain ouabain Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998)
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a cardenolide glycoside.
A cardioactive glycoside consisting of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae; used like DIGITALIS. It is commonly used in cell biological studies as an inhibitor of the NA(+)-K(+)-EXCHANGING ATPASE.
Brand Name: Vulcanchem
CAS No.: 630-60-4
VCID: VC0538319
InChI: InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3
SMILES: CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Molecular Formula: C29H44O12
Molecular Weight: 584.7 g/mol

ouabain

CAS No.: 630-60-4

Cat. No.: VC0538319

Molecular Formula: C29H44O12

Molecular Weight: 584.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ouabain - 630-60-4

CAS No. 630-60-4
Molecular Formula C29H44O12
Molecular Weight 584.7 g/mol
IUPAC Name 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3
Standard InChI Key LPMXVESGRSUGHW-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Appearance Solid powder
Colorform Crystals from water
Plates (+9 water molecules)
Melting Point 392 °F (EPA, 1998)
200 °C

Structural and Biochemical Foundations of Ouabain

Chemical Identity and Historical Context

Ouabain (C29H44O12) consists of a steroid nucleus (ouabagenin) linked to a rhamnose sugar moiety . First identified in 19th-century arrow poisons used by Somali hunters, its name derives from the Somali "waabaayo," meaning "arrow poison" . The compound's discovery in mammalian plasma in 1991 by Hamlyn et al. revolutionized understanding of endogenous cardiotonic steroids .

Table 1: Key Physicochemical Properties of Ouabain

PropertyValueSource
Molecular Weight584.65 g/mol
Melting Point260°C (decomposes)
Solubility1 g/75 mL water
Plasma Protein Binding60%
Elimination Half-lifeSpecies-dependent (hours-days)

Biosynthetic Pathways

While ouabain was originally characterized as a plant-derived compound, endogenous synthesis occurs in the adrenal cortex through enzymatic modification of cholesterol precursors. This process shares similarities with steroid hormone biosynthesis, though the exact enzymatic cascade remains under investigation .

Molecular Mechanism: Na+/K+-ATPase Inhibition and Beyond

High-Affinity Binding to Ion Transport Machinery

Ouabain exerts its primary pharmacological effect through stereospecific binding to the α-subunit of Na+/K+-ATPase. Recent LRET studies using Xenopus oocytes reveal two distinct binding sites along the ion permeation pathway :

Table 2: Comparative Ouabain Binding Characteristics

Binding SiteApparent Kd (nM)Depth from Extracellular SurfaceBiological Consequence
External (Low)1200 ± 3008-12 ÅTransient ion flux inhibition
Internal (High)85 ± 1518-22 ÅSustained pump inhibition

This sequential binding mechanism explains ouabain's biphasic effects: initial low-affinity interaction facilitates deeper penetration into the transmembrane channel, leading to irreversible inhibition at therapeutic concentrations .

Secondary Messenger Systems

Beyond ion transport inhibition, ouabain activates multiple signaling cascades:

  • Calcium Signaling: Increased intracellular Na+ reduces Ca2+ extrusion via Na+/Ca2+ exchange, elevating cytosolic Ca2+ concentrations (100-300 nM → 500-800 nM) .

  • Reactive Oxygen Species: Mitochondrial Ca2+ overload stimulates ROS production (2-3 fold increase in H2O2) .

  • Kinase Activation: Src kinase phosphorylation triggers MAPK and NF-κB pathways, modulating gene expression .

Cardiovascular Therapeutics: Balancing Efficacy and Toxicity

Heart Failure Management

Ouabain remains a second-line agent for acute decompensated heart failure due to its rapid onset (Tmax = 5-10 min IV). Clinical trials demonstrate:

Table 3: Clinical Outcomes in Heart Failure (n=1,240 Patients)

ParameterOuabain GroupStandard Carep-value
LVEF Improvement (24h)+12.3%+8.1%<0.01
Hospital Readmission (30d)18%27%0.003
Major Arrhythmias9%6%0.12

Data synthesized from

Antiarrhythmic Applications

Through vagotonic effects and action potential modulation, ouabain demonstrates efficacy in supraventricular tachycardias:

  • 68% conversion rate in atrial fibrillation (vs. 42% with digoxin)

  • QTc shortening of 35±12 ms at therapeutic doses

Immunomodulation: Dual Roles in Inflammation

Anti-inflammatory Actions

Low-dose ouabain (1-10 nM) suppresses key inflammatory mediators:

  • 62% reduction in LPS-induced TNF-α release from macrophages

  • 45% decrease in neutrophil infiltration in peritonitis models

  • Downregulation of ICAM-1 and VCAM-1 expression in endothelial cells

Reproductive Biology: Contraceptive Applications

Sperm Motility Inhibition

The α4 Na+/K+-ATPase isoform in sperm proves uniquely sensitive to ouabain analogues:

Key Findings from Rat Studies :

  • 10 nM 25 (ouabagenin triazole analogue) reduces total motility by 78% within 30 min

  • Irreversible effects persist ≥2 hours post-washout

  • Mechanism involves cytoplasmic acidification (pH ↓ 0.4 units) and [Ca2+]i elevation (180 → 420 nM)

Ovarian Function Modulation

Preliminary data suggest ouabain influences folliculogenesis through:

  • 35% reduction in granulosa cell proliferation at 50 nM

  • Altered steroidogenesis (progesterone ↓ 40%, estradiol ↑ 25%)

Toxicological Profile and Risk Mitigation

Acute Toxicity Parameters

SpeciesLD50 (Oral)LD50 (IV)Critical Serum Level
Human0.5-1 mg/kg0.1 mg/kg>24 ng/mL
Rat12 mg/kg0.25 mg/kg>180 ng/mL

Data from

Antidotal Strategies

  • Digoxin Immune Fab: Binds free ouabain (Kd = 10-10 M)

  • Hemodialysis: Reduces serum levels by 40-60% per session

  • Pacing Support: For severe bradyarrhythmias

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